- Method for preparing 5-amino-2-benzimidazolinone derivative by use of non-crystalline state nickel-boron catalyst, China, , ,

Cas no 95-23-8 (5-Amino-1,3-dihydro-2H-benzimidazol-2-one)

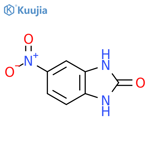

95-23-8 structure

Nome do Produto:5-Amino-1,3-dihydro-2H-benzimidazol-2-one

5-Amino-1,3-dihydro-2H-benzimidazol-2-one Propriedades químicas e físicas

Nomes e Identificadores

-

- 5-Amino-1,3-dihydro-2H-benzimidazol-2-one

- 5-Aminobenzimidazolone

- 5-Amino-2-benzimidazolinone

- 5-Amino-1,3-dihydro-benzoimidazol-2-one

- 5-AMINOBENZOIMIDAZOLONE

- 2H-BENZIMIDAZOL-2-ONE,5-AMINO-1,3-DIHYDRO-

- 5(6)-AMINOBENZOIMIDAZOLONE

- 5-Amino-1,3-dihydrobenzoimidazol-2-one

- 5-Amino-2-benzimidazolinon

- 5-AMino-2-enziMidazolinone

- 5-AMINO-6-CHLOROBENZOIMINDAZOLONE

- 5-AMINOBENZIMIDAZOLIDINONE

- 5-AMINOBENZIMIDAZOLINONE

- 2-Benzimidazolinone,5-amino- (7CI,8CI)

- 2-Hydroxy-5-aminobenzimidazole

- 5-Amino-1,3-dihydrobenzimidazol-2-one

- 5-Amino-2(3H)-benzimidazolone

- 5-Amino-2-hydroxybenzimidazole

- 5-Amino-2-oxo-2,3-dihydro-1H-benzimidazole

- 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro-

- 5-amino-1H-benzo[d]imidazol-2(3H)-one

- 5-amino-2,3-dihydro-1H-1,3-benzodiazol-2-one

- 3V3FDT3X0M

- BCXSVFBDMPSKPT-UHFFFAOYSA-N

- 5-amino-3-hydrobenzimidazol-2-one

- 5-Amino-1,3-dihydro-2H-benzimidaz

- 2-Benzimidazolinone, 5-amino- (7CI, 8CI)

- 5-Amino-1,3-dihydro-2H-benzimidazol-2-one (ACI)

- 2-Oxo-2,3-dihydro-1H-benzimidazol-5-amine

- 5-Amino-1,3-dihydro-2H-benzo[d]imidazol-2-one

- 5-Amino-1H-benzimidazol-2(3H)-one

- ALBB-023220

- 5-amino-1H-benzo[d]imidazole-2(3H)-one

- 95-23-8

- EC 202-401-8

- SY007179

- NS00002356

- EN300-02381

- SCHEMBL92048

- Oprea1_319016

- CS-W019563

- AC-10272

- 5-amino-2-oxo-2,3-dihydro-benzimidazol

- MFCD00053555

- 5-AMINO-1H-BENZO[D]IMIDAZOL-2-OL

- 2-BENZIMIDAZOLINONE, 5-AMINO-

- DB-012237

- EU-0078496

- UNII-3V3FDT3X0M

- W-100170

- SCHEMBL1695075

- 5-AMINOBENZIMIDAZOLIDONE

- A1950

- DTXSID5059119

- DB-296024

- Q27895420

- Oprea1_759802

- CL3530

- Z56793257

- AKOS000103534

- 5-AMINO-1H-BENZO(D)IMIDAZOL-2(3H)-ONE

- 40352-51-0

- STK013932

- AKOS008966788

- 5-Amino-1,3-dihydro-2H-benzimidazol-2-one, AldrichCPR

- AS-11577

- 5-amino-1,3-dihydro-benzimidazole-2-one

- F0074-0058

- EINECS 202-401-8

- 2H-1,3-Benzimidazol-2-one, 5-amino-1,3-dihydro-

- 5-amino-1,3-dihydro-benzimidazol-2-one

- 5-AMINO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE

- BBL028058

-

- MDL: MFCD00053555

- Inchi: 1S/C7H7N3O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11)

- Chave InChI: BCXSVFBDMPSKPT-UHFFFAOYSA-N

- SMILES: O=C1NC2C(=CC=C(C=2)N)N1

Propriedades Computadas

- Massa Exacta: 149.05900

- Massa monoisotópica: 149.058912

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 3

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 0

- Complexidade: 183

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Tautomeros: 3

- XLogP3: 0.4

- Carga de Superfície: 0

- Superfície polar topológica: 67.2

Propriedades Experimentais

- Cor/Forma: Powder

- Densidade: 1.363

- Ponto de Fusão: 35-39°C

- Ponto de ebulição: 201.4℃ at 760 mmHg

- Ponto de Flash: 75.6℃

- Índice de Refracção: 1.657

- PSA: 74.67000

- LogP: 1.01960

- Solubilidade: Not determined

- Sensibilidade: Easy to absorb moisture; Sensitive to humidity

5-Amino-1,3-dihydro-2H-benzimidazol-2-one Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H302-H319

- Declaração de Advertência: P305 + P351 + P338

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: 22-36

- Instrução de Segurança: S26; S36/37/39

-

Identificação dos materiais perigosos:

- Frases de Risco:R36/37/38

- Condição de armazenamento:Store at room temperature

- Classe de Perigo:IRRITANT

5-Amino-1,3-dihydro-2H-benzimidazol-2-one Dados aduaneiros

- CÓDIGO SH:2933990090

- Dados aduaneiros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Amino-1,3-dihydro-2H-benzimidazol-2-one Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A146040-1kg |

5-Amino-1,3-dihydro-2H-benzimidazol-2-one |

95-23-8 | 98% | 1kg |

$115.0 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A29520-100g |

5-Amino-1,3-dihydro-2H-benzimidazol-2-one |

95-23-8 | 98% | 100g |

¥60.0 | 2023-09-09 | |

| Enamine | EN300-02381-0.25g |

5-amino-2,3-dihydro-1H-1,3-benzodiazol-2-one |

95-23-8 | 95% | 0.25g |

$19.0 | 2023-05-01 | |

| eNovation Chemicals LLC | D781110-500g |

5-Amino-1,3-dihydrobenzoimidazol-2-one |

95-23-8 | 98% | 500g |

$110 | 2024-07-20 | |

| Enamine | EN300-02381-5.0g |

5-amino-2,3-dihydro-1H-1,3-benzodiazol-2-one |

95-23-8 | 95% | 5g |

$29.0 | 2023-05-01 | |

| Life Chemicals | F0074-0058-0.25g |

5-AMINO-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONE |

95-23-8 | 95%+ | 0.25g |

$18.0 | 2023-09-07 | |

| Life Chemicals | F0074-0058-2.5g |

5-AMINO-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONE |

95-23-8 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| Life Chemicals | F0074-0058-10g |

5-AMINO-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONE |

95-23-8 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| Enamine | EN300-02381-25.0g |

5-amino-2,3-dihydro-1H-1,3-benzodiazol-2-one |

95-23-8 | 95% | 25g |

$38.0 | 2023-05-01 | |

| Life Chemicals | F0074-0058-1g |

5-AMINO-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONE |

95-23-8 | 95%+ | 1g |

$21.0 | 2023-09-07 |

5-Amino-1,3-dihydro-2H-benzimidazol-2-one Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Sodium hydroxide , Potassium borohydride (non-crystalline state nickel-boron catalyst) Catalysts: Nickel acetate tetrahydrate (non-crystalline state nickel-boron catalyst) Solvents: Water ; pH 11, 70 °C; 3 h, 70 °C; 3.5 h, 70 °C

1.2 Reagents: Hydrogen Solvents: Ethanol ; 8 h, 1.6 MPa, 110 °C

1.2 Reagents: Hydrogen Solvents: Ethanol ; 8 h, 1.6 MPa, 110 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: Palladium Solvents: Water ; pH 9; 0.3 MPa, 95 °C; 0.4 MPa, 95 °C; 2 h, 0.9 MPa, 120 °C

Referência

- Method for preparing 5-aminobenzimidazolone having high purity by catalytic hydrogenation of 5-nitrobenzimidazolone, China, , ,

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Diketene Catalysts: Dabco ; rt

Referência

- Acetoacetylation of alcohols, thiols and amines in a microreactor using diketene, World Intellectual Property Organization, , ,

Synthetic Routes 4

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Hydrochloric acid

Referência

- Relation of N-alkoxybenzimidazoles to nucleophilic reagents. Attempts to synthesize N-hydroxy-2-aminobenzimidazoles, Khimiya Geterotsiklicheskikh Soedinenii, 1979, (2), 200-6

Synthetic Routes 6

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Sodium hydroxide Catalysts: Aluminum , Iron , Nickel , Chromium Solvents: Water ; 1.5 h, 85 - 90 °C; 1 h, 90 °C → 95 °C

1.2 Reagents: Hydrogen Solvents: Ethanol ; rt → 95 °C; 13 h, 2 MPa, 95 °C

1.2 Reagents: Hydrogen Solvents: Ethanol ; rt → 95 °C; 13 h, 2 MPa, 95 °C

Referência

- Process for preparation of 5-aminobenzimidazolone from reduction of 5-nitrobenzimidazolone, China, , ,

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 2 MPa, 85 °C

Referência

- Synthetic method for preparing 5-aminobenzimidazolone, China, , ,

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 min, 3 psi, rt; 24 h, rt

Referência

- Oxidative Cyclization-Induced Activation of a Phosphoinositide 3-Kinase Inhibitor for Enhanced Selectivity of Cancer Chemotherapeutics, ChemMedChem, 2019, 14(22), 1933-1939

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: 1,10-Phenanthroline , Ferrous acetate Solvents: Tetrahydrofuran , Water ; 17 h, 50 bar, 120 °C

Referência

- Nanoscale Fe2O3-Based Catalysts for Selective Hydrogenation of Nitroarenes to Anilines, Science (Washington, 2013, 342(6162), 1073-1076

Synthetic Routes 19

Synthetic Routes 20

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 450 Pa, 70 °C

Referência

- Synthesis, characterisation, and study of the photophysical properties of highly stable imidazole-based novel solid-state fluorescent azo colourants, Coloration Technology, 2015, 131(2), 104-109

5-Amino-1,3-dihydro-2H-benzimidazol-2-one Raw materials

- 5-(Acetoacetamido)-2-benzimidazolinone

- 5-Nitro-2H-benzimidazol-2-one

- 1,3-Dihydro-5-(2-phenyldiazenyl)-2H-benzimidazol-2-one

- 5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

5-Amino-1,3-dihydro-2H-benzimidazol-2-one Preparation Products

5-Amino-1,3-dihydro-2H-benzimidazol-2-one Literatura Relacionada

-

1. Core and valence spectra of TaS2 and WS2. Experimental and theoretical studiesKarine Dartigeas,Danielle Gonbeau,Geneviève Pfister-Guillouzo J. Chem. Soc. Faraday Trans. 1996 92 4561

-

2. Reactions between 4-pyrimidones and sulphur ylides; cyclopropanation and ring opening reactionsGurnos Jones,Daryl J. Tonkinson,Peter C. Hayes J. Chem. Soc. Perkin Trans. 1 1983 2645

-

3. Synthesis and structural characterisation of a novel high-nuclearity gold–tin cluster compound, [Au8(PPh3)7(SnCl3)]2[SnCl6]Zenon Demidowicz,Roy L. Johnston,Jonathan C. Machell,D. Michael P. Mingos,Ian D. Williams J. Chem. Soc. Dalton Trans. 1988 1751

-

Ru-Bing Wang,Hai-Ning Lv,Shan-Shan Zhu,Xiao-Dong Ren,Song Xu,Shuang-Gang Ma,Yun-Bao Liu,Jing Qu,Shi-Shan Yu RSC Adv. 2018 8 29301

-

5. Synthesis of the carbazole alkaloids hyellazole and 6-chlorohyellazole and related derivativesEgle M. Beccalli,Alessandro Marchesini,Tullio Pilati J. Chem. Soc. Perkin Trans. 1 1994 579

95-23-8 (5-Amino-1,3-dihydro-2H-benzimidazol-2-one) Produtos relacionados

- 2229172-04-5(2-4-chloro-2-(trifluoromethyl)phenylprop-2-enoic acid)

- 1243364-88-6(5-Hydroxy-2-isopropoxybenzoic acid)

- 885186-78-7(N-(1Z)-1-{cyano(3-methylbutyl)carbamoylmethylidene}-1H-isoindol-3-yl-2-fluorobenzamide)

- 1457976-11-2(2-Propanesulfinamide, N-[1-(5-bromo-2-fluorophenyl)ethylidene]-2-methyl-, [N(E),S(S)]-)

- 2172535-46-3(2-1-cyclohexyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile)

- 91493-43-5(2-hydroxy-6-phenylpyridine-4-carboxylic acid)

- 2248324-26-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[benzyl(methyl)amino]acetate)

- 1998332-18-5(2,2-Diethylbutane-1-sulfonyl chloride)

- 794552-45-7(quinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate)

- 1156724-77-4(3-(1-benzofuran-2-yl)-2-oxopropanoic acid)

Fornecedores recomendados

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro Ouro

CN Fornecedor

Reagente

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro Ouro

CN Fornecedor

Reagente

Henan Dongyan Pharmaceutical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Baoji Haoxiang Bio-technology Co.Ltd

Membro Ouro

CN Fornecedor

A granel

Hubei Cuiyuan Biotechnology Co.,Ltd

Membro Ouro

CN Fornecedor

Reagente